molecular formula C8H12N2 B1286728 3-Butylpyridazine CAS No. 28200-55-7

3-Butylpyridazine

Cat. No.: B1286728
CAS No.: 28200-55-7
M. Wt: 136.19 g/mol
InChI Key: XHQORXRKXJXPBL-UHFFFAOYSA-N
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Description

3-Butylpyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. The molecular formula of this compound is C8H12N2, and it has a molecular weight of 136.19 g/mol

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylpyridazine typically involves the reaction of pyridazine derivatives with butylating agents. One common method is the alkylation of pyridazine with butyl halides under basic conditions. For example, pyridazine can be reacted with butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites can be used to facilitate the reaction, and the process conditions are optimized to achieve efficient conversion rates. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Butylpyridazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the butyl group.

    Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.

    Pyrazine: Another diazine compound with nitrogen atoms at different positions.

Uniqueness of 3-Butylpyridazine

This compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

3-butylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-3-5-8-6-4-7-9-10-8/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQORXRKXJXPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602233
Record name 3-Butylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28200-55-7
Record name 3-Butylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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